Linker Length Precision: C3 Alkyl Spacer Enables Bioactive Degrader Conformation
The C3 alkyl spacer in (S,R,S)-Me-AHPC-amide-C3-alkyne, when incorporated into the CDK7 degrader JWZ-5-13, enables effective ternary complex formation and degradation. This contrasts with the inactive negative control (S)-JWZ-5-13, which, despite differing only in stereochemistry, fails to induce degradation, demonstrating that even subtle alterations in linker geometry (here, stereochemistry) can abolish activity . While direct head-to-head DC50 data comparing this specific alkyne building block to a C2 or PEG4 analog is not publicly available, the observed degradation efficacy of the resulting JWZ-5-13 PROTAC underscores the functional suitability of the C3 spacer geometry [1].
| Evidence Dimension | Linker geometry requirement for degradation |
|---|---|
| Target Compound Data | JWZ-5-13 (derived from target compound) induces CDK7 degradation in multiple cancer cell lines [1] |
| Comparator Or Baseline | (S)-JWZ-5-13 (negative control with stereoisomeric VHL ligand-linker conjugate) fails to degrade CDK7 despite retaining CDK7 inhibition (IC50 = 21.1 nM) |
| Quantified Difference | Qualitative difference (degradation vs. no degradation) |
| Conditions | Cellular CDK7 degradation assay |
Why This Matters
This establishes that the precise stereochemical and spatial configuration conferred by the ligand-linker conjugate, including the C3 spacer, is a non-negotiable determinant of degradation activity, justifying the selection of this specific building block over near-stereoisomers or analogs with different linker lengths.
- [1] Ji W, et al. Discovery of bivalent small molecule degraders of cyclin-dependent kinase 7 (CDK7). Eur J Med Chem. 2024;275:116545. View Source
